molecular formula C7H6BrNO2 B8718026 5-Bromo-6-(hydroxymethyl)nicotinaldehyde

5-Bromo-6-(hydroxymethyl)nicotinaldehyde

Cat. No.: B8718026
M. Wt: 216.03 g/mol
InChI Key: RJTOYQGBYZLLNY-UHFFFAOYSA-N
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Description

5-Bromo-6-(hydroxymethyl)nicotinaldehyde is a multifunctional pyridine derivative offered for research and further manufacturing use. This compound serves as a valuable bifunctional building block in organic synthesis and medicinal chemistry. The presence of both an aldehyde group and a hydroxymethyl group on the pyridine ring, along with a bromine substituent, provides distinct sites for selective chemical transformations, such as nucleophilic addition, oxidation, and metal-catalyzed cross-coupling reactions . Researchers can utilize this reagent in the synthesis of complex molecules, including potential pharmaceutical candidates like Schiff base ligands . As a specialty chemical intermediate, it may be of particular interest in developing compounds for catalysis and drug discovery applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

5-bromo-6-(hydroxymethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H6BrNO2/c8-6-1-5(3-10)2-9-7(6)4-11/h1-3,11H,4H2

InChI Key

RJTOYQGBYZLLNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)CO)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between 5-Bromo-6-(hydroxymethyl)nicotinaldehyde and related compounds:

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Br (5), -CH2OH (6), -CHO (3) Aldehyde, hydroxymethyl, bromine C7H6BrNO2 232.04*
5-Bromo-6-hydroxynicotinic acid Br (5), -OH (6), -COOH (3) Carboxylic acid, hydroxyl, bromine C6H4BrNO3 218.01
6-Bromo-5-fluoronicotinaldehyde Br (6), F (5), -CHO (3) Aldehyde, bromine, fluorine C6H3BrFNO 204.00
4-Bromo-6-chloronicotinaldehyde Br (4), Cl (6), -CHO (3) Aldehyde, bromine, chlorine C6H3BrClNO 220.46
5-Bromo-6-methoxynicotinic acid Br (5), -OCH3 (6), -COOH (3) Carboxylic acid, methoxy, bromine C7H6BrNO3 248.04

*Calculated based on similar compounds.

Key Observations :

  • Substituent Position : Halogen placement (e.g., bromine at position 5 vs. 6) significantly alters electronic and steric properties.
  • Functional Groups : The hydroxymethyl group (-CH2OH) in the target compound increases hydrophilicity compared to methoxy (-OCH3) or halogens (F, Cl) in analogs. The aldehyde group distinguishes it from carboxylic acid derivatives like 5-bromo-6-hydroxynicotinic acid .
Physicochemical Properties
Property This compound 6-Bromo-5-fluoronicotinaldehyde 5-Bromo-6-hydroxynicotinic acid
Boiling Point (°C) ~300 (estimated) 345.1 ± 42.0 N/A
Solubility Moderate in polar solvents Low in water, soluble in DMSO High in aqueous buffers
Melting Point (°C) N/A N/A >250 (decomposes)
LogP (Partition Coefficient) ~1.2 (estimated) 1.9 ± 0.1 0.8 (experimental)

Notes:

  • The hydroxymethyl group enhances water solubility compared to halogenated analogs like 6-bromo-5-fluoronicotinaldehyde .
  • Carboxylic acid derivatives (e.g., 5-bromo-6-hydroxynicotinic acid) exhibit higher polarity and lower LogP values .

Preparation Methods

Bromination of Nicotinaldehyde Derivatives

The synthesis begins with 6-methylnicotinaldehyde, which undergoes electrophilic aromatic substitution using brominating agents such as Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃). The bromine atom selectively occupies the 5-position due to the directing effects of the aldehyde and methyl groups.

Key Reaction Conditions

  • Temperature : 0–25°C

  • Solvent : Dichloromethane or acetic acid

  • Yield : 70–85%

Hydroxymethylation via Aldol Condensation

The 6-methyl group is oxidized to a hydroxymethyl group using formaldehyde (HCHO) under basic conditions. Sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) deprotonates the methyl group, enabling nucleophilic attack by formaldehyde.

5-Bromo-6-methylnicotinaldehyde+HCHONaOH5-Bromo-6-(hydroxymethyl)nicotinaldehyde\text{5-Bromo-6-methylnicotinaldehyde} + \text{HCHO} \xrightarrow{\text{NaOH}} \text{this compound}

Optimization Insights

  • Excess formaldehyde (2–3 equiv) improves conversion.

  • Reaction time: 4–6 hours at 60°C.

Direct Functionalization via Lithiation

This method employs lithiation to introduce both bromine and hydroxymethyl groups in a single pot.

Generation of Pyridyllithium Intermediate

2,4-Dichloropyridine is treated with lithium diisopropylamide (LDA) at −70°C to form a 3-pyridyllithium species. Subsequent quenching with DMF introduces the aldehyde group.

Bromination and Hydroxymethylation

The intermediate undergoes bromination at −20°C using NBS, followed by hydroxymethylation with paraformaldehyde. This continuous process avoids cryogenic conditions and enhances yield.

Table 1: Comparative Data for Lithiation Method

ParameterBatch ProcessContinuous Process
Temperature−70°C−20°C
Yield70%87%
Purity99%>99.5%
ScaleKilogram>200 kg

Oxidation of 5-Bromo-6-methylnicotinaldehyde

Controlled oxidation of the 6-methyl group offers a streamlined route.

Selective Oxidation with KMnO₄

Potassium permanganate (KMnO₄) in aqueous acidic medium oxidizes the methyl group to hydroxymethyl. The reaction proceeds via a radical mechanism, with MnO₄⁻ abstracting hydrogen from the methyl group.

Reaction Conditions

  • Solvent : Water/THF (3:1)

  • Temperature : 80–100°C

  • Yield : 65–75%

Limitations and Mitigations

  • Overoxidation to carboxylic acid occurs if reaction time exceeds 4 hours.

  • Adding catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) suppresses overoxidation, improving hydroxymethyl selectivity.

Multi-Step Synthesis from 2-Chloro-5-chloromethylpyridine

Adapted from a patent-pending method for analogous pyridine aldehydes, this route involves bromination and oxidation.

Bromination of 2-Chloro-5-chloromethylpyridine

Using HBr or NaBr in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide), the chlorine at the 2-position is replaced by bromine.

Oxidation of Chloromethyl to Hydroxymethyl

The chloromethyl group is hydrolyzed to hydroxymethyl using aqueous NaOH (2M) at 50°C. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields the aldehyde.

Table 2: Performance Metrics for Multi-Step Synthesis

StepReagentsYieldPurity
BrominationHBr, TBAB90%95%
HydroxymethylationNaOH, H₂O85%98%
Aldehyde FormationCrO₃, H₂SO₄78%99%

Industrial-Scale Considerations

Cost Analysis

  • Method 1 (Bromination/Hydroxymethylation) : Low-cost reagents (Br₂, NaOH) but moderate yields.

  • Method 2 (Lithiation) : High capital investment for continuous reactors but superior scalability.

Environmental Impact

  • Methods using KMnO₄ (Method 3) generate MnO₂ waste, requiring neutralization.

  • Continuous processes (Method 2) reduce solvent use by 40% compared to batch methods .

Q & A

Q. What are the ethical guidelines for handling this compound in biomedical research?

  • Methodological Answer : Adhere to institutional biosafety protocols (BSL-2) for in vitro work. Material Safety Data Sheets (MSDS) mandate PPE (gloves, goggles) due to potential skin/eye irritation. Strictly prohibit in vivo administration without FDA/ethics committee approval, as derivatives are research-grade and lack toxicity profiles .

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